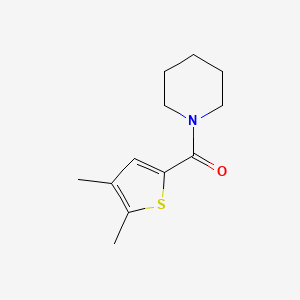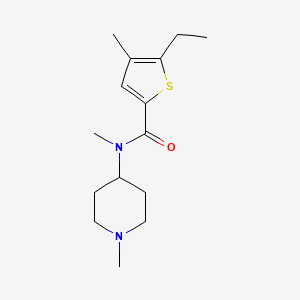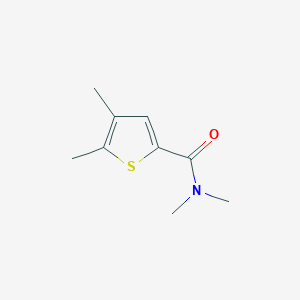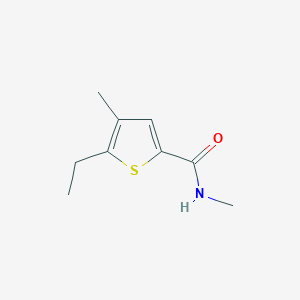
2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide, also known as BHPI, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medical research. BHPI belongs to a class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a range of therapeutic effects in various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide is not fully understood, but it is believed to involve its ability to selectively bind to estrogen receptors. This compound has been shown to have both agonistic and antagonistic effects on estrogen receptors, depending on the tissue type and the specific receptor subtype involved.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. These effects are thought to be mediated through its interaction with estrogen receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide for laboratory experiments is its selectivity for estrogen receptors. This allows researchers to study the specific effects of estrogen signaling on various tissues and cell types. However, one limitation of this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide. One area of interest is its potential use as a therapeutic agent for other types of cancer, such as ovarian and prostate cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different tissues and cell types. Finally, the development of new synthetic methods for this compound could help to make it more widely available for research purposes.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide involves several steps, including the reaction of 4-bromo-2-chlorophenol with propylene oxide to form 2-(4-bromo-2-chlorophenoxy)propanol. This intermediate is then reacted with acetic anhydride and hydroxylamine hydrochloride to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide has been shown to have a range of potential applications in medical research. One of the most promising areas of research involves its use as a therapeutic agent for breast cancer. This compound has been shown to inhibit the growth of breast cancer cells in vitro and in vivo, making it a potential candidate for further study.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO3/c12-8-2-3-10(9(13)6-8)17-7-11(16)14-4-1-5-15/h2-3,6,15H,1,4-5,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPBGWHPOCVHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)
![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)

![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)


![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)

![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)


